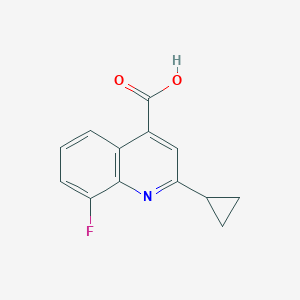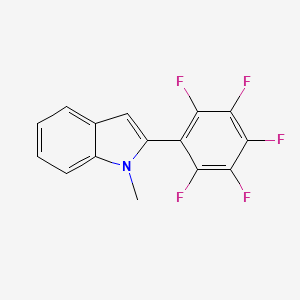
Triethoxy(3-(4-(2-(4-(oxiran-2-ylmethoxy)phenyl)propan-2-yl)phenyl)propyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the code “MFCD32202789” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the compound “MFCD32202789” involves specific chemical reactions and conditions. The preparation method typically includes the use of various reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of “MFCD32202789” is scaled up to meet the demand for its applications. The industrial production methods involve large-scale chemical reactors and advanced purification techniques to produce the compound in bulk quantities. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: The compound “MFCD32202789” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of “MFCD32202789” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products with high selectivity and yield.
Major Products Formed: The major products formed from the reactions of “MFCD32202789” depend on the specific reagents and conditions used. These products are often intermediates or final compounds with enhanced properties for various applications.
Scientific Research Applications
The compound “MFCD32202789” has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex molecules and as a reagent in various chemical reactions. In biology, it is utilized for studying biochemical pathways and interactions. In medicine, “MFCD32202789” is investigated for its potential therapeutic effects and as a diagnostic tool. Additionally, it has industrial applications in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of “MFCD32202789” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, modulating their activity, and influencing biochemical processes. The detailed mechanism of action depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds: Compounds similar to “MFCD32202789” include those with similar chemical structures and properties. These compounds may share common functional groups or molecular frameworks.
Uniqueness: The uniqueness of “MFCD32202789” lies in its specific chemical structure and the resulting properties that make it suitable for particular applications. Compared to similar compounds, “MFCD32202789” may offer advantages in terms of reactivity, stability, or biological activity.
Conclusion
The compound “MFCD32202789” is a versatile chemical entity with significant applications in various scientific fields
Properties
Molecular Formula |
C27H40O5Si |
|---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
triethoxy-[3-[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenyl]propyl]silane |
InChI |
InChI=1S/C27H40O5Si/c1-6-30-33(31-7-2,32-8-3)19-9-10-22-11-13-23(14-12-22)27(4,5)24-15-17-25(18-16-24)28-20-26-21-29-26/h11-18,26H,6-10,19-21H2,1-5H3 |
InChI Key |
NDZORLVPMHDYOE-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC3CO3)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran](/img/structure/B13704733.png)







![8-Fluoroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13704793.png)
![4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13704794.png)



